molecular formula C12H17NO3 B8692216 7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one

7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one

Cat. No.: B8692216
M. Wt: 223.27 g/mol
InChI Key: WPIZGBUPDWXUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

7-acetyl-1-ethoxy-7-azaspiro[3.5]non-1-en-3-one

InChI

InChI=1S/C12H17NO3/c1-3-16-11-8-10(15)12(11)4-6-13(7-5-12)9(2)14/h8H,3-7H2,1-2H3

InChI Key

WPIZGBUPDWXUQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C12CCN(CC2)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-acetyl piperidine-4-carbonyl chloride (5.0 g, 26.4 mmol) and ethoxyacetylene (4.0 g, 55.5 mmol) in THF (60 ml) was treated dropwise with triethylamine (7.6 ml, 55.0 mmol). The resulting slurry was stirred at room temperature for 5 d prior to filtration and concentration of the filtrate in vacuo. Chromatography (SiO2, 100% EtOAc to 95:5 EtOAc:MeOH) gave the title compound as a white powder (3.97 g, 17.8 mmol, 67%). δH (CDCl3, 300K) 4.79 (1H, s), 4.17 (2H, q, J 7.1 Hz), 3.87-3.81 (1H, m), 3.56-3.42 (3H, m), 2.02 (3H, s), 1.85-1.67 (4H, m), 1.39 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 223.9 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 1-acetyl piperidine-4-carbonyl chloride (5.0 g, 26.4 mmol) and ethoxyacetylene (4.0 g, 55.5 mmol) in THF (60 ml) was treated dropwise with triethylamine (7.6 ml, 55.0 mmol). The resulting slurry was stirred at room temperature for 5d prior to filtration and concentration of the filtrate in vacuo. Chromatography (SiO2, 100% EtOAc to 95:5 EtOAc:MeOH) gave the title compound as a white powder (3.97 g, 17.8 mmol, 67%). δH (CDCl3, 300K) 4.79 (1H, s), 4.17 (2H, q, J 7.1 Hz), 3.87-3.81 (1H, m), 3.56-3.42 (3H, m), 2.02 (3H, s), 1.85-1.67 (4H, m), 1.39 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 223.9 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
5d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

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